molecular formula C7H4ClN3O B152734 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one CAS No. 88820-44-4

7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one

Cat. No.: B152734
CAS No.: 88820-44-4
M. Wt: 181.58 g/mol
InChI Key: AMXYHYWWWQIEMQ-UHFFFAOYSA-N
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Description

7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one is a heterocyclic compound that contains a pyrimidine ring fused to a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. It is known for its diverse biological properties, making it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a chlorinated reagent to introduce the chlorine atom at the 7-position. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine or pyridazine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted pyrimido[1,2-b]pyridazinones .

Scientific Research Applications

7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.

    Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.

Uniqueness

7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one is unique due to its fused ring structure, which combines the properties of both pyrimidine and pyridazine rings. This fusion enhances its stability and allows for a broader range of chemical modifications and biological activities compared to its simpler counterparts .

Properties

IUPAC Name

7-chloropyrimido[1,2-b]pyridazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-1-2-6-9-7(12)3-4-11(6)10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXYHYWWWQIEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=O)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349046
Record name 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88820-44-4
Record name 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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